Cas no 2680855-03-0 (benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate)

Benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate is a carbamate derivative characterized by its bifunctional hydroxyl groups and benzyl-protected carbamate moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive diol structure, which facilitates further functionalization, such as esterification or etherification. The N-methyl substitution enhances stability while maintaining reactivity, making it a versatile intermediate for drug development or polymer applications. Its solubility in polar solvents and compatibility with protecting group strategies further broaden its utility in multistep syntheses. The compound’s defined stereochemistry (if applicable) also makes it valuable for chiral synthesis. Proper handling under anhydrous conditions is recommended to preserve its integrity.
benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate structure
2680855-03-0 structure
Product name:benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
CAS No:2680855-03-0
MF:C12H17NO4
MW:239.267683744431
CID:5651630
PubChem ID:165916175

benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
    • 2680855-03-0
    • EN300-28276836
    • Inchi: 1S/C12H17NO4/c1-13(7-11(15)8-14)12(16)17-9-10-5-3-2-4-6-10/h2-6,11,14-15H,7-9H2,1H3
    • InChI Key: JLUBFARMGRQOAC-UHFFFAOYSA-N
    • SMILES: OC(CO)CN(C(=O)OCC1C=CC=CC=1)C

Computed Properties

  • Exact Mass: 239.11575802g/mol
  • Monoisotopic Mass: 239.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70Ų
  • XLogP3: 0.3

benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28276836-2.5g
benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
2680855-03-0 95.0%
2.5g
$1089.0 2025-03-19
Enamine
EN300-28276836-0.1g
benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
2680855-03-0 95.0%
0.1g
$490.0 2025-03-19
Enamine
EN300-28276836-5g
benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
2680855-03-0
5g
$1614.0 2023-09-09
Enamine
EN300-28276836-1g
benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
2680855-03-0
1g
$557.0 2023-09-09
Enamine
EN300-28276836-1.0g
benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
2680855-03-0 95.0%
1.0g
$557.0 2025-03-19
Enamine
EN300-28276836-0.05g
benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
2680855-03-0 95.0%
0.05g
$468.0 2025-03-19
Enamine
EN300-28276836-0.25g
benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
2680855-03-0 95.0%
0.25g
$513.0 2025-03-19
Enamine
EN300-28276836-10.0g
benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
2680855-03-0 95.0%
10.0g
$2393.0 2025-03-19
Enamine
EN300-28276836-5.0g
benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
2680855-03-0 95.0%
5.0g
$1614.0 2025-03-19
Enamine
EN300-28276836-0.5g
benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate
2680855-03-0 95.0%
0.5g
$535.0 2025-03-19

Additional information on benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate

Comprehensive Overview of Benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate (CAS No. 2680855-03-0)

Benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate, identified by its CAS No. 2680855-03-0, is a specialized organic compound garnering attention in pharmaceutical and biochemical research. This carbamate derivative features a unique molecular structure combining a benzyl group with a dihydroxypropyl side chain, making it a versatile intermediate for drug development and material science applications. Its N-methylcarbamate moiety is particularly noteworthy, as it contributes to the compound's stability and reactivity under controlled conditions.

In recent years, the demand for high-purity carbamate derivatives has surged, driven by advancements in targeted drug delivery systems and biodegradable polymers. Researchers are actively exploring Benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate for its potential role in enzyme inhibition studies and prodrug formulations. A 2023 study highlighted its compatibility with green chemistry principles, aligning with the global push for sustainable synthetic methodologies.

The compound's dual hydroxyl groups enable facile functionalization, a property frequently queried in academic search engines like PubMed and SciFinder. Common user questions include: "How does the dihydroxypropyl chain influence solubility?" and "What are the optimal conditions for N-methylcarbamate stability?". These reflect the scientific community's focus on structure-activity relationships and process optimization.

From an industrial perspective, CAS 2680855-03-0 has emerged as a candidate for specialty chemical manufacturing. Its benzyl-protected amine functionality makes it valuable in peptide synthesis, while its polyol segment suggests applications in water-soluble coatings. Patent databases reveal growing interest in its use for biocompatible hydrogels, particularly in 3D bioprinting applications where controlled degradation is critical.

Analytical characterization of Benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched alongside the compound name. The 2680855-03-0 identifier often appears in discussions about chiral resolution methods, as the molecule contains multiple stereocenters. Recent forum discussions on ResearchGate have debated its potential in glycoconjugate vaccine development, demonstrating its cross-disciplinary relevance.

Regulatory databases classify this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Its environmental fate has become a trending topic, with computational models predicting favorable biodegradation pathways compared to traditional carbamates. This positions 2680855-03-0 as an attractive option for eco-friendly pharmaceutical intermediates.

The synthesis of Benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate typically proceeds via carbamoylation of corresponding amino alcohols, a process optimized for atom economy in recent literature. Its melting point (frequently searched parameter) falls within 80-85°C, while its logP value suggests balanced hydrophilicity - properties crucial for formulation scientists designing novel delivery systems.

Emerging applications in cosmetic science have been proposed, leveraging its humectant properties derived from the dihydroxypropyl group. However, comprehensive toxicological profiles remain an active area of investigation, with particular attention to dermal absorption rates in recent preclinical studies. These developments correlate with increasing searches for "skin-penetration enhancers" and "non-irritating excipients" in dermatological research.

In summary, Benzyl N-(2,3-dihydroxypropyl)-N-methylcarbamate (CAS 2680855-03-0) represents a multifaceted compound bridging medicinal chemistry and material science. Its growing presence in patent literature and research publications underscores its potential across therapeutic and industrial domains, particularly in applications demanding controlled release and biocompatibility. Future research directions likely include structure optimization for enhanced bioavailability and exploration of its polymeric derivatives for medical devices.

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